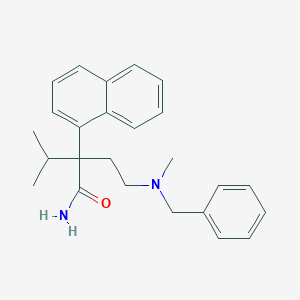
alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide, also known as SKF-82958, is a selective dopamine D1-like receptor agonist. It was first synthesized in the 1980s and has since been extensively studied for its potential use in scientific research.
Mécanisme D'action
Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide acts as a selective agonist of dopamine D1-like receptors, which are primarily located in the brain. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn triggers a cascade of downstream signaling pathways. This ultimately results in the modulation of neuronal activity and the regulation of various physiological processes.
Effets Biochimiques Et Physiologiques
Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of synaptic plasticity, and the modulation of neuronal excitability. It has also been shown to have potential neuroprotective effects in certain pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide in lab experiments is its high selectivity for dopamine D1-like receptors, which allows for precise modulation of these receptors without affecting other receptor subtypes. However, one limitation is that its effects may be influenced by factors such as age, sex, and genetic background.
Orientations Futures
There are several potential future directions for research involving alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide. These include further elucidation of its mechanism of action, investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the development of more selective and potent analogs.
Méthodes De Synthèse
The synthesis of alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide involves several steps, including the condensation of 2-amino-1-phenylethanol with 1-naphthylacetyl chloride, followed by the reaction of the resulting product with isopropylamine and benzylmethylamine. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
Alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide has been widely used in scientific research to study the role of dopamine D1-like receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, schizophrenia, and drug addiction.
Propriétés
Numéro CAS |
1505-89-1 |
|---|---|
Nom du produit |
alpha-Isopropyl-alpha-(2-(benzylmethylamino)ethyl)-1-naphthylacetamide |
Formule moléculaire |
C25H30N2O |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
2-[2-[benzyl(methyl)amino]ethyl]-3-methyl-2-naphthalen-1-ylbutanamide |
InChI |
InChI=1S/C25H30N2O/c1-19(2)25(24(26)28,16-17-27(3)18-20-10-5-4-6-11-20)23-15-9-13-21-12-7-8-14-22(21)23/h4-15,19H,16-18H2,1-3H3,(H2,26,28) |
Clé InChI |
MXLCXWPNZGESLV-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCN(C)CC1=CC=CC=C1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
SMILES canonique |
CC(C)C(CCN(C)CC1=CC=CC=C1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonymes |
α-[2-[Benzyl(methyl)amino]ethyl]-α-isopropyl-1-naphthaleneacetamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



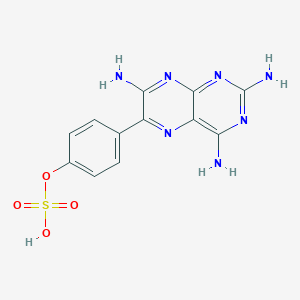
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
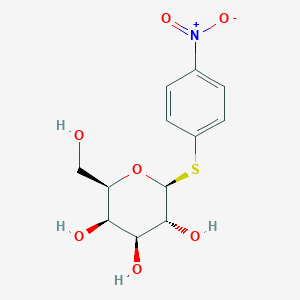
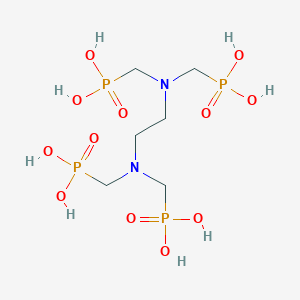

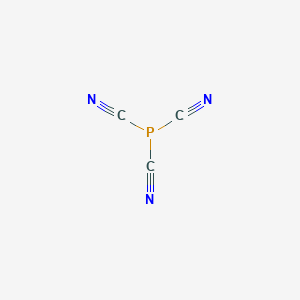


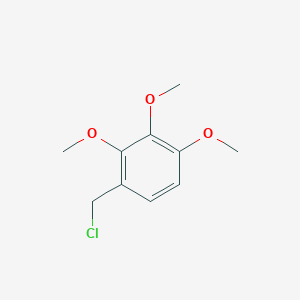

![6-Nitro-2-phenyl-1H-benzo[D]imidazole](/img/structure/B74112.png)
![N-[(Z)-[(2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]cyclohexylidene]amino]-2,4-dinitroaniline](/img/structure/B74114.png)

![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)